4-methoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
Scientific Research Applications
- Growth and Characterization : Researchers have successfully grown single crystals of 4-methoxy-2-nitroaniline (a derivative of this compound) using the slow evaporation method. These crystals exhibit interesting optical properties, including UV–Vis-NIR absorption and photoluminescence around 599 nm .
- Nonlinear Optical Properties : 4-methoxy-2-nitroaniline has been studied for its nonlinear optical behavior using the Z-scan technique. Its potential applications include holographic imaging, integrated optics, and photonic-integrated circuitry .
- Synthesis and Characterization : Novel benzamide compounds derived from 4-methoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide have been synthesized and characterized. These compounds exhibit antibacterial and antioxidant properties, making them relevant for drug development .
- Indole Moiety in Alkaloids : The indole ring system is prevalent in natural products and drugs. Researchers have explored the synthesis of indoles as a moiety in selected alkaloids. Given its biological significance, 4-methoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide derivatives may contribute to drug discovery .
- Compound 42 : A specific derivative of this compound (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (Compound 42) has demonstrated anti-inflammatory and analgesic activities. Its ulcerogenic index compares favorably with indomethacin and celecoxib .
- Anti-HIV Activity : 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives, related to this compound, were screened for anti-HIV activity against HIV-1 and HIV-2 strains. These investigations highlight its potential in antiviral research .
- Formation of 3-Methyl-4-((1-Methyl-1H-indol-3-yl)methylene)isoxazol-5(4H)-ones : Researchers have developed a one-pot three-component protocol involving 1-methyl-1H-indole-3-carbaldehyde and other reagents to synthesize isoxazolones. This synthetic pathway may find applications in medicinal chemistry .
Optical Materials and Nonlinear Optics
Antibacterial and Antioxidant Activities
Indole Derivatives and Biological Activity
Anti-Inflammatory and Analgesic Potential
HIV Inhibition
One-Pot Synthesis of Isoxazolones
Mechanism of Action
properties
IUPAC Name |
4-methoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-18-13-5-3-4-6-14(13)21-16(18)17-15(19)11-7-9-12(20-2)10-8-11/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSIYRACITXUGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24829472 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
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